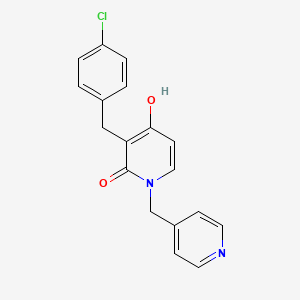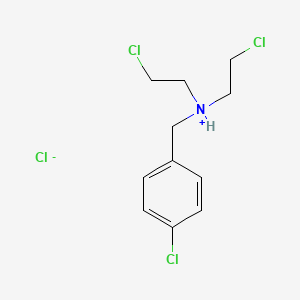
Benzylamine, p-chloro-N,N-bis(2-chloroethyl)-, hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of benzylamine derivatives can involve various chemical reactions. For instance, the synthesis of N,N-bis(2-quinolinylmethyl)benzylamine was achieved under basic conditions through a pseudo-three-component reaction, which suggests that benzylamine can act as a substrate for multi-component reactions to form complex organic molecules . Additionally, the Pd-C catalytic N-debenzylation of benzylamines, as mentioned in the first paper, indicates that benzylamines can undergo catalytic reactions to remove benzyl groups, yielding amine hydrochlorides .
Molecular Structure Analysis
The molecular structure of benzylamine derivatives can be quite complex. The paper on N,N-bis(2-quinolinylmethyl)benzylamine provides detailed information on the crystalline structure of the synthesized compound, which crystallizes in the triclinic system and forms dimers linked by hydrogen bonds. These dimers further interact to form extended sheets, demonstrating the potential for benzylamine derivatives to engage in extensive intermolecular interactions .
Chemical Reactions Analysis
Benzylamine derivatives can participate in various chemical reactions. The hydrodechlorination leading to N-debenzylation of benzylamines is an example of a reaction where a benzylamine derivative can be transformed into a different compound, in this case, an amine hydrochloride . Furthermore, Mn(II) complexes with bis(2-pyridylmethyl)benzylamine can react with H2O2 to produce active oxidants, which can cause intramolecular aromatic hydroxylation, indicating that benzylamine derivatives can be involved in oxidation reactions .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of Benzylamine, p-chloro-N,N-bis(2-chloroethyl)-, hydrochloride, they do provide insights into the properties of related compounds. For example, the Mn(II) complexes with bis(2-pyridylmethyl)benzylamine are stable in air and can be characterized by various spectroscopic methods, suggesting that similar benzylamine derivatives might also be stable and identifiable through spectroscopic techniques . The crystalline structure of N,N-bis(2-quinolinylmethyl)benzylamine also implies that benzylamine derivatives can have well-defined crystalline forms, which is important for their physical characterization .
Scientific Research Applications
Cancer Chemotherapy Research Benzylamine, p-chloro-N,N-bis(2-chloroethyl)-, hydrochloride has been studied in cancer chemotherapy. Research has focused on the preparation of N-bis(2-chloroethyl)amines and related compounds for their potential use in cancer treatment. These compounds were developed through specific chemical processes, highlighting their potential in chemotherapeutic applications (Pettit, Blonda, & Harrington, 1963).
Synthesis and Characterization of Chemical Compounds The compound has been used in the synthesis and characterization of various chemical compounds. This includes the preparation of N-phosphorylated nitrogen mustards, synthesis of saturated benzoxazaphosphinine oxides, and the development of new synthetic methods for N-debenzylation of benzylamines. These studies contribute to the broader field of organic chemistry and medicinal chemistry (Sonnenburg et al., 1997; Kivelä et al., 2005; Cheng et al., 2009).
Labelled Compounds and Radiopharmaceuticals This compound plays a role in the synthesis of labeled compounds, which are essential in the field of radiopharmaceuticals. The process involves the preparation of isotopically enriched compounds, like phosphoramide mustard, for various applications in medical imaging and therapy (Ludeman et al., 1993; Branger et al., 1995).
Metal-Organic Chemistry Research has been conducted on the use of benzylamine derivatives in the formation of metal-organic complexes. These studies are significant for understanding the properties and potential applications of these complexes in various fields like catalysis and materials science (Selvakumar & Vancheesan, 1996; Köksal et al., 2001).
Chemical Reactions and Mechanisms The compound has been used to study various chemical reactions and mechanisms, such as hydrolysis reactions, synthesis of cyclic compounds, and formation of new chemical structures. These studies contribute to a deeper understanding of chemical processes and the development of new synthetic methods (Nanda & Nanda, 1969; Neda et al., 1993; Afsah et al., 2008).
properties
IUPAC Name |
bis(2-chloroethyl)-[(4-chlorophenyl)methyl]azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl3N.ClH/c12-5-7-15(8-6-13)9-10-1-3-11(14)4-2-10;/h1-4H,5-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXAIFKNBKOPMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C[NH+](CCCl)CCCl)Cl.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3597-20-4 | |
| Record name | Benzylamine, N,N-bis(2-chloroethyl)-p-chloro-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003597204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



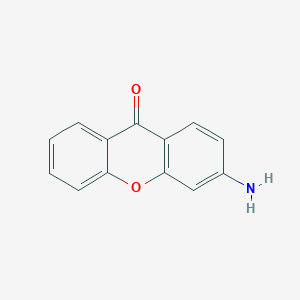
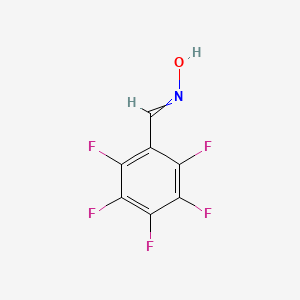
![3,7-Dithia-1,5-diazabicyclo[3.3.1]nonane](/img/structure/B3032604.png)
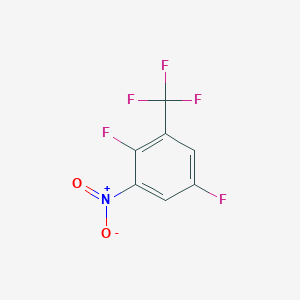
![2-Naphthalenol, 1-[(5-chloro-2-pyridinyl)azo]-](/img/structure/B3032607.png)
![2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3032608.png)
![Benzoic acid, 2-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-](/img/structure/B3032609.png)
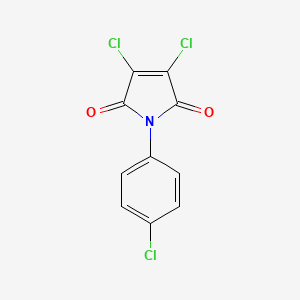

![2,2'-[(3-Methylphenyl)imino]diacetic acid](/img/structure/B3032616.png)

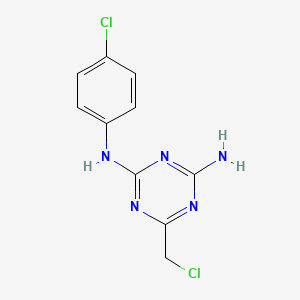
![3-[(3,5-dichlorophenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3032622.png)
